molecular formula C25H21NO4 B11672128 3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11672128
M. Wt: 399.4 g/mol
InChI Key: BJRIMHJDNIGTIM-LNVKXUELSA-N
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Description

3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE shares similarities with other compounds that have multiple aromatic rings and functional groups, such as flavonoids and polyphenols.

Uniqueness

  • The unique combination of functional groups and the specific arrangement of aromatic rings in 3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE contribute to its distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H21NO4/c1-16-8-10-18(11-9-16)23(27)21-22(17-12-14-20(30-2)15-13-17)26(25(29)24(21)28)19-6-4-3-5-7-19/h3-15,22,27H,1-2H3/b23-21-

InChI Key

BJRIMHJDNIGTIM-LNVKXUELSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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